O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine

Description

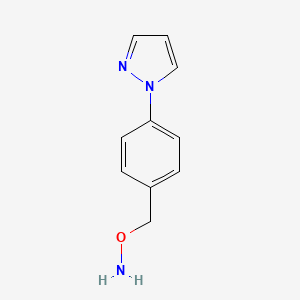

Structure

2D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

O-[(4-pyrazol-1-ylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C10H11N3O/c11-14-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2 |

InChI Key |

LWGFLRAJIBFPLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O 4 1h Pyrazol 1 Yl Benzyl Hydroxylamine and Its Analogues

Strategies for the Construction of the 1H-Pyrazole Ring System

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery. Its synthesis has been the subject of extensive research, leading to a variety of robust and versatile methods.

1,3-Dipolar Cycloaddition Reactions for Pyrazole Formation

One of the most powerful and convergent methods for constructing the pyrazole ring is through the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. bldpharm.com This reaction typically involves a 1,3-dipole, such as a diazo compound or a sydnone, reacting with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne or an alkene. nih.govresearchgate.net

The reaction of diazo compounds with alkynes is a classic and highly effective route to pyrazoles. For instance, diazo compounds generated in situ from tosylhydrazones can react with alkynyl bromides to yield 4-bromo-3,5-diaryl-1H-pyrazoles with high regioselectivity. organic-chemistry.org Similarly, the reaction of diazomethane (B1218177) with allenoates in the presence of triethylamine (B128534) provides a regiospecific synthesis of pyrazole-3-carboxylate derivatives. researchgate.net Copper-catalyzed oxidative coupling of aldehyde hydrazones with maleimides also proceeds via a cycloaddition mechanism to furnish dihydropyrazoles, which can be oxidized to the corresponding pyrrolo[3,4-c]pyrazoles.

Sydnones, which are stable mesoionic aromatic 1,3-dipolar species, serve as valuable precursors for pyrazole synthesis. They undergo thermal 1,3-dipolar cycloaddition reactions with alkynes to produce pyrazoles, a method that has been employed in the synthesis of C-nucleoside analogues like pyrazofurin. A base-mediated reaction of pyrylium (B1242799) salts with α-diazo compounds can also afford functionalized pyrazole-chalcones through a formal 1,3-dipolar cycloaddition pathway. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde Hydrazone | Maleimide | CuCl | Dihydropyrazole | |

| Sydnone Riboside | Various Alkynes | Thermal | Pyrazole C-nucleoside | |

| Tosylhydrazone | Alkynyl Bromide | Base | 4-Bromo-3,5-diaryl-1H-pyrazole | organic-chemistry.org |

| Diazoalkane | Ynamine | High Temperature | CF3-substituted Pyrazole | researchgate.net |

Condensation Reactions Involving Hydrazine (B178648) Derivatives and Related Precursors

The most traditional and widely used method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. bldpharm.comorganic-chemistry.org This approach offers a high degree of flexibility in accessing a wide range of substituted pyrazoles.

The reaction of 1,3-diketones with various hydrazines is a cornerstone of pyrazole synthesis. The regioselectivity of this condensation can often be controlled by the reaction conditions and the nature of the substituents on both reactants. For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in N,N-dimethylacetamide can afford the corresponding pyrazoles with high regioselectivity (98:2) and good yields. organic-chemistry.org Various catalysts, including nano-ZnO, Amberlyst-70, and metal-oxo-clusters, have been employed to improve the efficiency and environmental friendliness of these reactions, often allowing them to proceed under mild conditions with excellent yields. organic-chemistry.org

Synthetic equivalents of 1,3-dicarbonyls, such as α,β-unsaturated ketones (chalcones), are also common precursors. The reaction of β-arylchalcones with hydrazine hydrate, often proceeding through an epoxide or pyrazoline intermediate, yields 3,5-diaryl-1H-pyrazoles. organic-chemistry.org Furthermore, enaminones can react with sulfonyl hydrazides in a tandem process to form 4-sulfonyl pyrazoles without the need for a transition metal catalyst.

Table 2: Catalysts and Conditions for Hydrazine Condensation Reactions

| 1,3-Dicarbonyl Source | Hydrazine Derivative | Catalyst/Promoter | Conditions | Product Feature | Reference(s) |

|---|---|---|---|---|---|

| 1,3-Diketones | Hydrazines/Hydrazides | Amberlyst-70 | Water, Room Temp. | Green Synthesis, High Yield | |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | Solvent-free | Excellent Yield (95%) | organic-chemistry.org |

| 1,3-Diketones | Sulfonyl Hydrazides | NaCoMo (metal-oxo-cluster) | - | Impressive Yield (up to 99%) | |

| β-Arylchalcones | Hydrazine Hydrate | H₂O₂, then dehydration | - | 3,5-Diaryl-1H-pyrazoles | organic-chemistry.org |

| N,N-Dimethyl Enaminones | Sulfonyl Hydrazines | I₂, TBHP, NaHCO₃ | Room Temp. | 4-Sulfonyl Pyrazoles |

Transition Metal-Catalyzed Approaches to Pyrazole Synthesis

Modern synthetic chemistry has seen the emergence of transition metal catalysis as a powerful tool for constructing heterocyclic rings, including pyrazoles. These methods often offer unique reactivity and selectivity profiles compared to classical approaches.

Copper and silver catalysts have proven effective in various pyrazole syntheses. For instance, a silver-catalyzed reaction between N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a precursor route to 5-aryl-3-trifluoromethyl pyrazoles. Copper(I) salts can catalyze the aerobic cyclization of β,γ-unsaturated hydrazones to pyrazole derivatives, where molecular oxygen acts as the terminal oxidant. bldpharm.com

Palladium-catalyzed cross-coupling reactions are instrumental in building substituted pyrazoles. While often used for functionalizing a pre-formed pyrazole ring (see section 2.1.4), palladium can also be involved in the ring-forming step itself. More commonly, transition metals like copper are used for N-arylation reactions, which are crucial for synthesizing N-arylpyrazoles. organic-chemistry.org For example, the coupling of pyrazole with aryl halides can be catalyzed by copper(I) iodide with diamine ligands. organic-chemistry.org

Ruthenium complexes have been used for the dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org

Regioselective Functionalization and Derivatization of the Pyrazole Nucleus

The synthesis of specifically substituted pyrazoles often relies on the regioselective functionalization of a parent pyrazole ring. The inherent electronic properties of the pyrazole nucleus dictate the reactivity of its C-H bonds. The C4 position is the most nucleophilic and susceptible to electrophilic substitution, while the C5 proton is the most acidic and can be selectively deprotonated by strong bases. nih.gov

Transition-metal-catalyzed C-H functionalization has become a primary strategy for the direct and efficient derivatization of pyrazoles. rsc.org Palladium catalysts are widely used for the direct arylation of the C5 position of N-protected pyrazoles. nih.govrsc.org This allows for the synthesis of 4,5-diarylpyrazoles in a single step from 4-aryl-pyrazoles. nih.gov

Bromination is a common method for introducing a functional handle onto the pyrazole ring, typically occurring at the C4 position. researchgate.netorganic-chemistry.org These 4-bromopyrazoles are versatile intermediates for further elaboration via cross-coupling reactions. rsc.org Electrobromination has also been reported as an effective method for synthesizing 4-bromosubstituted pyrazoles. researchgate.net

Synthesis of the O-Benzylhydroxylamine Moiety Precursors

The construction of the target molecule requires a benzyl (B1604629) unit substituted with a pyrazole ring at the 4-position, which is then linked to a hydroxylamine (B1172632) group through an oxygen atom. The key intermediate for this is a reactive electrophile, such as a benzyl halide.

Routes to 4-(1H-Pyrazol-1-yl)benzyl Halides or Equivalent Electrophiles

The synthesis of the 4-(1H-pyrazol-1-yl)benzyl fragment can be approached in two main ways: by forming the pyrazole ring on a pre-existing benzyl structure or by attaching the pyrazole ring to a benzyl precursor.

A common strategy involves the N-arylation of pyrazole with a suitable benzyl derivative. The reaction of pyrazole with 4-cyanobenzyl bromide or a similar electrophile would yield 4-(1H-pyrazol-1-yl)benzonitrile. This nitrile can then be reduced to the corresponding primary alcohol, 4-(1H-pyrazol-1-yl)benzyl alcohol. Subsequent treatment of this alcohol with a halogenating agent (e.g., PBr₃ or SOCl₂) would furnish the desired 4-(1H-pyrazol-1-yl)benzyl halide. A similar sequence can be envisioned starting from 4-hydrazinobenzoic acid, which can be used to construct the pyrazole ring, yielding 4-(pyrazol-1-yl)benzoic acid. nih.gov This acid can then be reduced to the benzyl alcohol and subsequently halogenated.

Alternatively, direct N-benzylation of pyrazole with a benzyl halide is a feasible route. rsc.org The reaction of pyrazole with phenacyl bromide, a related α-halo ketone, is a well-established reaction in the synthesis of various heterocyclic systems. nih.govbibliomed.org

A general method for the synthesis of O-alkylhydroxylamines involves a one-pot process starting from the corresponding alcohol. nih.gov In this context, 4-(1H-pyrazol-1-yl)benzyl alcohol would undergo a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the resulting phthalimide (B116566) with hydrazine to yield the final product, O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine. nih.gov

Table 3: Synthetic Intermediates and Transformations

| Starting Material | Intermediate 1 | Intermediate 2 | Target Precursor | Reference(s) |

|---|---|---|---|---|

| 4-Cyanobenzyl Bromide + Pyrazole | 4-(1H-Pyrazol-1-yl)benzonitrile | 4-(1H-Pyrazol-1-yl)benzyl alcohol | 4-(1H-Pyrazol-1-yl)benzyl bromide | nih.govgoogle.com |

| 4-Hydrazinobenzoic Acid | 4-(Pyrazol-1-yl)benzoic Acid | 4-(1H-Pyrazol-1-yl)benzyl alcohol | 4-(1H-Pyrazol-1-yl)benzyl bromide | nih.gov |

| 4-(1H-Pyrazol-1-yl)benzyl alcohol | O-(4-(1H-Pyrazol-1-yl)benzyl)-N-hydroxyphthalimide | - | This compound | nih.gov |

Synthetic Approaches to Structural Analogues and Derivatives of this compound

Variations in the Hydroxylamine O-Substitution Pattern

The core of synthesizing analogues of this compound lies in the methods used to introduce diverse substituents onto the hydroxylamine oxygen. This is typically achieved by reacting a protected hydroxylamine derivative with a suitable electrophile, such as a substituted benzyl halide or alcohol. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One of the most effective and regioselective methods for preparing O-benzyl hydroxylamines involves the O-alkylation of an N-protected hydroxylamine equivalent, such as N-hydroxyurethane or N-hydroxyphthalimide. arabjchem.orgnih.gov These methods prevent the undesired N-alkylation, which can be a significant side reaction when using free hydroxylamine.

A robust, one-pot sequential synthesis has been developed for creating O-(halo-substituted benzyl) hydroxylammonium salts, which serve as direct analogues to the core structure. arabjchem.org This procedure begins with the O-benzylation of N-hydroxyurethane using a variety of substituted benzyl halides. The reaction is carried out in the presence of a base like sodium ethoxide. Following the successful O-alkylation, the resulting O-benzyl carbethoxyhydroxamate intermediate is hydrolyzed using an aqueous base, such as sodium hydroxide, to remove the N-protecting group and yield the final O-substituted hydroxylamine. arabjchem.orgarabjchem.org This method is noted for its chemo- and regio-selectivity, simplicity, and high yields. arabjchem.org

The versatility of this approach allows for the synthesis of a range of analogues by simply varying the starting benzyl halide. For instance, benzyl halides with different halogen substitutions (fluoro, chloro, bromo) at various positions on the aromatic ring have been successfully employed to generate a library of compounds. arabjchem.org

| Starting Benzyl Halide | Product | Yield (%) |

|---|---|---|

| 4-Fluorobenzyl chloride | O-(4-Fluorobenzyl)hydroxylamine hydrochloride | 85 |

| 4-Chlorobenzyl chloride | O-(4-Chlorobenzyl)hydroxylamine hydrochloride | 88 |

| 4-Bromobenzyl bromide | O-(4-Bromobenzyl)hydroxylamine hydrochloride | 90 |

| 3,4-Dichlorobenzyl chloride | O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride | 92 |

| 2,6-Dichlorobenzyl chloride | O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride | 84 |

Another powerful method for generating O-alkylhydroxylamine derivatives involves the Mitsunobu reaction. nih.gov This approach is particularly useful for synthesizing analogues from the corresponding benzylic alcohols. In this process, an alcohol, such as a substituted benzyl alcohol, is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction forms an N-(benzyloxy)phthalimide intermediate. The phthalimide protecting group is then efficiently removed by hydrazinolysis, typically using hydrazine, to liberate the desired O-benzylhydroxylamine, which is often isolated as its hydrochloride salt. nih.gov

This synthetic route has been successfully applied to create a diverse set of O-benzylhydroxylamine analogues for SAR studies, including those with multiple substitutions and complex functionalities on the aromatic ring. nih.gov

| Starting Alcohol | Product | Yield (%) |

|---|---|---|

| α-Cyclopropyl benzyl alcohol | O-(α-Cyclopropylbenzyl)hydroxylamine hydrochloride | 96 |

| 3-Phenyl-2-propen-1-ol | O-(3-Phenyl-2-propenyl)-1-hydroxylamine hydrochloride | 90 |

| 2,3-Dihydro-1H-inden-2-ol | O-(2,3-Dihydro-1H-inden-2-yl)-hydroxylamine hydrochloride | 81 |

| 3,5-Bis(trifluoromethyl)benzyl alcohol | O-(3,5-Bis(trifluoromethyl)benzyl)hydroxylamine hydrochloride | 93 |

These synthetic strategies highlight the chemical flexibility available for modifying the O-substituent of hydroxylamine. By selecting the appropriate starting benzyl halide or alcohol, a wide array of analogues of this compound can be systematically prepared, enabling detailed exploration of how different substitution patterns influence biological activity.

Advanced Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful, non-destructive window into molecular structure. By analyzing how this compound absorbs and emits energy, we can deduce its connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals for each type of proton. The protons on the pyrazole ring typically appear in the aromatic region, with chemical shifts influenced by the nitrogen atoms. researchgate.net The protons of the para-substituted benzene (B151609) ring would likely present as a characteristic AA'BB' system, appearing as two doublets. rsc.org The methylene (B1212753) (-CH₂-) protons, being adjacent to an oxygen atom, are expected to appear further downfield, likely as a singlet. researchgate.net The protons of the hydroxylamine (-ONH₂) group would also produce a distinct signal. researchgate.net

The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts would confirm the presence of the pyrazole and benzene rings, the methylene carbon, and the carbons directly bonded to nitrogen. researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular puzzle. rsc.orgugm.ac.id COSY reveals proton-proton couplings within the same spin system, confirming the connectivity of protons on the pyrazole and benzene rings. HSQC correlates each proton with its directly attached carbon atom, while HMBC reveals longer-range couplings between protons and carbons, definitively linking the pyrazole ring, the benzyl group, and the hydroxylamine moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

| Atom/Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| Pyrazole H-3 | 7.5 - 8.0 | 138 - 142 |

| Pyrazole H-4 | 6.3 - 6.6 | 106 - 110 |

| Pyrazole H-5 | 7.8 - 8.2 | 128 - 132 |

| Benzene H-2', H-6' | 7.5 - 7.8 (d) | 119 - 122 |

| Benzene H-3', H-5' | 7.6 - 7.9 (d) | 128 - 130 |

| Methylene (-CH₂-) | 4.8 - 5.2 (s) | 75 - 80 |

| Benzene C-1' | --- | 138 - 142 |

| Benzene C-4' | --- | 135 - 139 |

| Hydroxylamine (-NH₂) | 5.5 - 6.5 (br s) | --- |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the stretching and bending of chemical bonds. These molecular vibrations occur at specific, characteristic frequencies that act as fingerprints for the functional groups present in a molecule.

The IR and Raman spectra of this compound would display a series of bands corresponding to its constituent parts.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ would confirm the C-H bonds of the pyrazole and benzene rings.

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H bonds in the hydroxylamine group.

Aliphatic C-H Stretching: Vibrations for the methylene (-CH₂-) group would be expected around 2850-2960 cm⁻¹.

C=C and C=N Stretching: The region from 1400-1600 cm⁻¹ would contain a complex set of bands due to the stretching vibrations within the aromatic pyrazole and benzene rings. nih.gov

N-N Stretching: The pyrazole ring's N-N bond vibration is anticipated to appear in the 1000-1100 cm⁻¹ range.

C-O and N-O Stretching: Strong bands in the fingerprint region, typically between 1000-1250 cm⁻¹, would correspond to the C-O and N-O stretching modes of the benzyloxyamine fragment.

Theoretical DFT calculations can aid in the precise assignment of these vibrational modes. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | -NH₂ | 3100 - 3300 |

| Aromatic C-H Stretch | Pyrazole, Benzene | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1600 |

| C-O Stretch | Benzyl-O | 1200 - 1250 |

| N-N Stretch | Pyrazole | 1000 - 1100 |

| N-O Stretch | -O-N | 850 - 950 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₀H₁₁N₃O, the calculated exact mass is 189.0902. bldpharm.com HRMS would confirm this value, providing definitive proof of the compound's elemental composition.

Beyond accurate mass, MS analysis involves fragmenting the molecule and analyzing the resulting pieces. This fragmentation pattern provides crucial information about the molecule's structure. Plausible fragmentation pathways for this compound could include:

Cleavage of the benzylic C-O bond to generate a C₇H₇⁺ ion (m/z = 91), a common fragment for benzyl compounds. nih.gov

Fission of the N-O bond, a relatively weak point in the molecule.

Loss of the hydroxylamine moiety.

Fragmentation of the pyrazole or benzene rings.

Table 3: Predicted HRMS Fragments for this compound

| Proposed Fragment | Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₀H₁₁N₃O]⁺ | 189.0902 |

| [M - NH₂O]⁺ | [C₁₀H₉N₂]⁺ | 157.0766 |

| [4-(1H-pyrazol-1-yl)benzyl]⁺ | [C₁₀H₉N₂]⁺ | 157.0766 |

| [Tropylium ion] | [C₇H₇]⁺ | 91.0548 |

| [Pyrazolyl cation] | [C₃H₃N₂]⁺ | 67.0296 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While NMR reveals the structure in solution, X-ray crystallography provides the definitive, atomic-resolution picture of a molecule in the solid state. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for an educated prediction of its solid-state characteristics.

The molecule possesses several functional groups capable of forming strong intermolecular interactions, which would govern its crystal packing. mdpi.com

Hydrogen Bonding: The hydroxylamine group (-ONH₂) is a potent hydrogen bond donor and acceptor. It is highly likely to form extensive hydrogen-bonding networks, potentially linking molecules into chains or sheets via N-H···O, O-H···N, or N-H···N interactions. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. nih.govresearchgate.net

π-π Stacking: The two aromatic systems, the benzene ring and the pyrazole ring, can interact through π-π stacking. In related structures like 4-benzyl-1H-pyrazole, aromatic moieties organize into stacked columns. nih.gov

N-H···π Interactions: Hydrogen bonding between the pyrazole N-H (in its tautomeric form, though not present here as N-substituted) and the π-system of an adjacent aromatic ring has been observed in similar compounds and could be a factor. nih.gov

Conformational Analysis and Stereochemical Considerations within the this compound Framework

Key rotational bonds include:

The C(phenyl)-N(pyrazole) bond.

The C(phenyl)-C(methylene) bond.

The C-O and O-N bonds of the linker.

The relative orientation of the pyrazole and benzene rings is a crucial conformational feature. In solution, these rings are likely to be in rapid rotation relative to one another. However, in the solid state, rotation around the C-C bond connecting the benzyl group to the pyrazole ring can be restricted, potentially leading to a form of axial chirality known as atropisomerism, as has been observed in the crystal structure of 4-benzyl-1H-pyrazole. nih.gov Different conformers can exhibit distinct spatial arrangements of the functional groups, which can be critical for molecular interactions. rsc.org The linker, -CH₂-O-NH₂, also has conformational flexibility, allowing the hydroxylamine group to adopt various positions relative to the aromatic framework. The most stable conformation will be the one that minimizes steric clashes while maximizing favorable electronic and intermolecular interactions.

The Research Impetus for the O 4 1h Pyrazol 1 Yl Benzyl Hydroxylamine Motif

The specific combination of a pyrazole (B372694) heterocycle and an O-substituted hydroxylamine (B1172632) within the O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine structure provides a compelling rationale for its investigation in contemporary chemical research. This unique molecular architecture brings together two highly functional and biologically relevant scaffolds, suggesting a high potential for novel applications.

The rationale for focusing on this particular motif is multifold. The pyrazole group, with its proven track record in successful drug candidates, imparts a strong potential for biological activity. nih.govnih.gov The benzyl (B1604629) linker provides a stable and synthetically accessible connection between the pyrazole and the hydroxylamine moiety. The O-benzylhydroxylamine portion, in turn, offers a reactive handle for further chemical modification. This allows for the facile generation of a library of derivatives through reactions at the hydroxylamine nitrogen, such as the formation of oximes with various aldehydes and ketones. This modular design enables the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. nih.gov

The investigation of this compound is driven by the hypothesis that the synergistic combination of these two key fragments will lead to the discovery of new chemical entities with unique and valuable properties for both chemical biology and materials science applications.

Mechanistic Investigations and Reactivity Studies of O 4 1h Pyrazol 1 Yl Benzyl Hydroxylamine

Reaction Mechanisms Involving the O-Substituted Hydroxylamine (B1172632) Moiety

The O-substituted hydroxylamine group is a versatile functional group capable of participating in a range of chemical transformations. Its reactivity is centered around the nitrogen-oxygen bond and the nucleophilicity of the nitrogen atom.

Electrophilic Amination and Related Bond-Forming Reactions

O-substituted hydroxylamines, such as O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine, are valuable reagents in electrophilic amination reactions. rsc.org These reactions involve the formation of a new carbon-nitrogen bond, where the hydroxylamine derivative acts as an electrophilic source of an amino group. The general principle involves the reaction of the O-substituted hydroxylamine with a nucleophile, leading to the transfer of the amino group. wiley-vch.de

In many instances, transition metal catalysts, particularly copper, are employed to facilitate these transformations. acs.org For example, copper-catalyzed electrophilic amination of organozinc reagents with O-benzoyl hydroxylamines provides an effective route to secondary and tertiary amines. acs.org The mechanism is thought to proceed through the formation of a copper-amido complex. nih.gov The versatility of these reactions allows for the amination of a wide array of nucleophiles, including aryl, heteroaryl, and alkyl species. acs.org The use of hydroxylamine-derived reagents is particularly advantageous as it can allow for the direct synthesis of unprotected amines, improving atom and step economy. rsc.orgnih.govrsc.org

| Reagent Type | Reaction | Catalyst | Product |

| O-Substituted Hydroxylamine | Electrophilic Amination | Often Copper-based | Amines |

| Organozinc Reagents | Cross-coupling | Copper salts | Secondary/Tertiary Amines |

| Arenes | C-H Amination | Transition metals | Arylamines |

Participation in Oxime Ligation and Other Condensation Reactions

The aminooxy group of this compound is a key participant in oxime ligation, a highly efficient and bioorthogonal conjugation reaction. nih.gov This reaction involves the condensation of the aminooxy group with an aldehyde or a ketone to form a stable oxime bond. nih.govwikipedia.org The reaction proceeds readily in aqueous media and can be catalyzed by nucleophilic catalysts like aniline (B41778) and its derivatives. nih.gov The high chemoselectivity and stability of the resulting oxime linkage make this a valuable tool in chemical biology and materials science. nih.gov

Beyond oxime ligation, the hydroxylamine moiety can undergo other condensation reactions. For instance, 5-aminopyrazoles, which share a structural feature with the pyrazole (B372694) part of the target molecule, are known to undergo condensation with various electrophiles. encyclopedia.pubnih.gov These reactions lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov The reactivity of this compound in such condensation reactions would be influenced by the specific reaction conditions and the nature of the electrophilic partner.

| Reaction | Reactants | Key Feature | Product |

| Oxime Ligation | O-substituted hydroxylamine + Aldehyde/Ketone | Bioorthogonal, stable bond | Oxime |

| Condensation | 5-Aminopyrazole derivative + 1,3-Dielectrophile | Ring formation | Fused heterocycles |

Reductive and Oxidative Transformations of the N-O Bond

The nitrogen-oxygen bond in this compound is susceptible to both reductive and oxidative cleavage.

Reductive Cleavage: The reduction of the N-O bond is a common transformation for hydroxylamine derivatives. nih.gov Catalytic hydrogenation is a frequently employed method, though it requires careful control to selectively cleave the N-O bond without reducing other functional groups or leading to the formation of primary amines. nih.gov For instance, hydrogenolysis can trigger a reductive cleavage of the N-O bond. nih.gov The presence of certain basic conditions can also facilitate the cleavage of the N-O bond in substituted hydroxylamines. rsc.orgmathnet.ru

Oxidative Transformations: The oxidation of hydroxylamines can lead to a variety of products depending on the oxidant and reaction conditions. organic-chemistry.org Oxoammonium-catalyzed oxidation, for example, represents a method for the oxidation of N-substituted amines. chemrxiv.org The thermodynamics of the O-H bond in hydroxylamines play a crucial role in predicting the outcomes of these reactions, which can proceed through pathways like hydride transfer, electron transfer, or hydrogen atom transfer. acs.org

| Transformation | Method | Key Consideration |

| Reduction | Catalytic Hydrogenation | Selectivity of N-O bond cleavage |

| Reduction | Base-mediated | Nature of the base and substrate |

| Oxidation | Oxoammonium catalysis | Control of oxidation state |

Reactivity Profile of the 1H-Pyrazole Heterocycle within the Compound

The 1H-pyrazole ring in this compound possesses a distinct reactivity pattern characteristic of this aromatic heterocycle.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, but the distribution of electron density is not uniform. Electrophilic aromatic substitution (EAS) on the pyrazole ring preferentially occurs at the C4 position. pharmaguideline.comresearchgate.netrrbdavc.orgnih.gov This regioselectivity is due to the electronic properties of the two nitrogen atoms in the ring. The nitrogen atoms exert an electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. researchgate.net Consequently, the C4 position is the most nucleophilic and readily undergoes substitution reactions like halogenation, nitration, and sulfonation. encyclopedia.pubresearchgate.net The presence of electron-releasing groups on the pyrazole ring can enhance its nucleophilicity and facilitate EAS reactions. encyclopedia.pubmdpi.com

| Position on Pyrazole Ring | Reactivity towards Electrophiles | Reason |

| C3 | Deactivated | Proximity to electronegative nitrogen atoms |

| C4 | Activated | Highest electron density among carbons |

| C5 | Deactivated | Proximity to electronegative nitrogen atoms |

Nucleophilic Reactions and Potential Ring Transformations

While the pyrazole ring is generally more susceptible to electrophilic attack, nucleophilic reactions can occur, particularly at the C3 and C5 positions, which are electron-deficient. researchgate.netnih.gov Under certain conditions, such as in the presence of a strong base, deprotonation at the C3 position can occur, which may lead to subsequent ring-opening reactions. pharmaguideline.com

Furthermore, the pyrazole ring can undergo various ring transformation reactions. These transformations can be induced by different reagents and reaction conditions, leading to the formation of other heterocyclic structures. For example, pyrazolyl-substituted amidrazones have been observed to convert into 1,2,4-triazolyl derivatives. researchgate.net These ring transformations often proceed through a sequence of ring-opening and ring-closing steps. researchgate.net

Influence of the Benzyl (B1604629) Linker on the Overall Reactivity and Selectivity

The pyrazole ring, being a five-membered aromatic heterocycle with two nitrogen atoms, can act as both an electron-withdrawing and an electron-donating group, depending on the nature of the chemical transformation. nih.gov Its connection to the benzyl group at the N-1 position creates a 1-phenylpyrazole-like system. nih.govnist.govnist.gov The pyrazole moiety, particularly when unsubstituted at other positions, generally exerts an electron-withdrawing effect on the phenyl ring. This electronic influence is transmitted through the benzyl bridge to the oxygen atom of the hydroxylamine, affecting the nucleophilicity of the nitrogen atom and the stability of potential intermediates.

In reactions where this compound acts as a nucleophile, the electron-withdrawing character of the pyrazol-1-yl group is expected to decrease the electron density on the hydroxylamine nitrogen, thereby reducing its nucleophilicity compared to unsubstituted O-benzylhydroxylamine. However, this effect might be subtle and can be influenced by the reaction conditions and the nature of the electrophile.

From a selectivity standpoint, the pyrazole moiety introduces a potential coordination site. The pyridine-like nitrogen atom of the pyrazole ring can act as a ligand, coordinating to metal centers in catalytic reactions. This can orient the entire molecule in a specific way within a catalyst's coordination sphere, thereby influencing the stereoselectivity or regioselectivity of a reaction.

A summary of the potential influences of the benzyl linker is presented in the table below.

| Feature of Benzyl Linker | Potential Influence on Reactivity and Selectivity |

| Electronic Effect of Pyrazole | Modulates the electron density on the hydroxylamine nitrogen, potentially affecting its nucleophilicity. |

| Steric Hindrance | The bulky pyrazol-1-yl)benzyl group can influence the approach of reactants, affecting stereoselectivity. |

| Coordinating Pyrazole Nitrogen | The basic nitrogen of the pyrazole can interact with metal catalysts, influencing catalytic activity and selectivity. nih.govresearchgate.netjocpr.com |

| Aromatic System | The phenyl ring can engage in π-π stacking interactions, potentially influencing substrate binding and orientation. |

Probing the Role of this compound as a Reaction Intermediate or Catalyst Component

While direct evidence for the role of this compound as a specific reaction intermediate or catalyst component is limited in publicly available literature, its structural features suggest plausible functions in both capacities.

As a Reaction Intermediate:

O-benzylhydroxylamines are frequently used as reagents in organic synthesis, for example, in the formation of oximes and hydroxamic acids. In these transformations, the O-benzylhydroxylamine derivative is typically consumed as a reactant to form a new product and does not fit the classical definition of a transient intermediate that is formed and consumed within a single catalytic cycle.

However, in more complex reaction sequences, particularly those involving multiple steps in a one-pot synthesis, derivatives of O-benzylhydroxylamine can be considered as key intermediates. For instance, after its initial reaction with an electrophile, the resulting adduct could undergo further intramolecular or intermolecular transformations where the pyrazol-1-yl)benzyl moiety plays a directing or stabilizing role.

As a Catalyst Component:

The presence of the pyrazole ring strongly suggests a potential role for this compound as a ligand in homogeneous catalysis. Pyrazole-based ligands are widely used in coordination chemistry and have been successfully employed in a variety of catalytic transformations, including oxidation reactions. nih.govresearchgate.netjocpr.combohrium.com

The pyrazole nitrogen atom can coordinate to a transition metal, forming a metal complex. The electronic and steric properties of the entire ligand, including the benzylhydroxylamine portion, would then influence the catalytic activity and selectivity of the metal center. For example, in an oxidation reaction, the ligand could modulate the redox potential of the metal catalyst.

It is conceivable that this compound could act as a protic pyrazole ligand, where the NH group of a tautomeric form could participate in metal-ligand cooperative transformations. nih.gov Such cooperation can be crucial for bond activation and transfer processes in a catalytic cycle.

Below is a table summarizing the potential roles of the compound.

| Role | Plausible Mechanism/Function | Supporting Rationale from Related Systems |

| Reaction Intermediate | Acts as a precursor that, after an initial reaction, directs subsequent transformations through its structural features. | O-benzylhydroxylamines are known to form key intermediates in multi-step syntheses. |

| Catalyst Component (Ligand) | The pyrazole nitrogen coordinates to a metal center, influencing the catalyst's electronic and steric environment. | Pyrazole derivatives are established ligands in a wide range of catalytic systems. nih.govresearchgate.netjocpr.combohrium.comnih.gov |

| Pro-ligand in Catalysis | The compound could be deprotonated or otherwise transformed in situ to generate the active ligand for a catalyst. | Protic pyrazoles are known to act as versatile ligands in catalysis. nih.gov |

Further experimental and computational studies are necessary to fully elucidate the specific roles that this compound can play in chemical reactions, either as a transient intermediate or as a component of a catalytic system.

Computational Chemistry and Theoretical Modeling of O 4 1h Pyrazol 1 Yl Benzyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic properties of "O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine". Methods such as Density Functional Theory (DFT) are employed to determine the molecule's electronic structure and charge distribution. These calculations can reveal the distribution of electron density, identify regions susceptible to electrophilic or nucleophilic attack, and quantify the electrostatic potential.

Table 1: Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| N (pyrazole) | -0.15 |

| N (pyrazole) | -0.08 |

| O (hydroxylamine) | -0.35 |

| N (hydroxylamine) | -0.20 |

| C (benzyl, attached to pyrazole) | 0.12 |

| C (benzyl, attached to O) | 0.09 |

Note: The values in this table are representative examples derived from typical quantum chemical calculations for similar heterocyclic compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Stability Assessment

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior and stability of "this compound". ajchem-a.com By simulating the atomic motions over time, researchers can explore the molecule's accessible conformations and their relative energies. These simulations are governed by a force field, a set of parameters that describe the potential energy of the system.

The conformational landscape of this compound is of particular interest due to the rotatable bonds connecting the pyrazole (B372694) ring, the benzyl (B1604629) group, and the hydroxylamine (B1172632) moiety. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, including potential biological targets. The stability of the molecule can be assessed by monitoring properties like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Table 2: Key Conformational Dihedral Angles and Their Relative Energies

| Dihedral Angle | Description | Energy (kcal/mol) |

| τ1 | C-C-N-N (benzyl-pyrazole) | 0.0 (global minimum) |

| τ2 | C-O-N-H (hydroxylamine) | 1.2 |

| τ3 | C-C-O-N (benzyl-hydroxylamine) | 2.5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis. Actual values would be derived from specific MD simulations.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for "this compound", which can then be compared with experimental data for validation. Techniques like DFT can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov

The simulation of IR spectra involves calculating the vibrational frequencies of the molecule's bonds. sciencepublishinggroup.comresearchgate.net These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of specific vibrational modes. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding of each nucleus in the molecule's magnetic environment. A high degree of agreement between simulated and experimental spectra lends confidence to the computational model. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Frequency (C=N stretch, pyrazole) | 1580 cm⁻¹ | 1575 cm⁻¹ |

| IR Frequency (N-O stretch, hydroxylamine) | 950 cm⁻¹ | 945 cm⁻¹ |

| ¹H NMR Chemical Shift (pyrazole CH) | 7.8 ppm | 7.7 ppm |

| ¹³C NMR Chemical Shift (benzyl CH₂) | 70 ppm | 69.5 ppm |

Note: The data in this table is illustrative. The predicted values are typical for similar structures, and the experimental values are hypothetical for comparison.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry can be a powerful tool for understanding the synthesis of "this compound". By modeling the reaction pathways, chemists can investigate the feasibility of different synthetic routes and identify potential intermediates and transition states.

For example, the synthesis of this compound could involve the reaction of a pyrazole-containing benzyl halide with hydroxylamine. mdpi.com Transition state theory can be used to calculate the activation energies for each step in the proposed mechanism. This allows for a comparison of different pathways and the identification of the most kinetically favorable route. Such analyses can guide the optimization of reaction conditions to improve yield and reduce byproducts.

Molecular Docking and Binding Free Energy Calculations in Non-Clinical Biological Contexts

To explore the potential interactions of "this compound" in a non-clinical biological context, molecular docking and binding free energy calculations are employed. nih.gov Molecular docking predicts the preferred orientation of the molecule when it binds to a target protein, while binding free energy calculations estimate the strength of this interaction. semanticscholar.org

These computational techniques can screen for potential protein targets and provide insights into the molecular basis of binding. nih.gov For instance, docking studies could reveal key hydrogen bonds or hydrophobic interactions between the pyrazole or hydroxylamine moieties and the amino acid residues of a protein's active site. nih.gov Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative measure of the binding affinity. semanticscholar.org

Table 4: Example Molecular Docking and Binding Free Energy Results

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | -10.2 | Asp145, Lys72, Phe80 |

| Protease B | -7.2 | -8.9 | His41, Cys145, Met165 |

| Transferase C | -6.8 | -7.5 | Tyr22, Ser101, Trp109 |

Note: The protein targets and corresponding data are hypothetical and serve to illustrate the output of such computational studies.

Exploration of Biological Interactions and Mechanisms in Non Clinical Research

Molecular Target Identification and Characterization of Binding Mechanisms

Initial investigations into the biological activity of O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine and its analogs have pointed towards their interaction with specific enzymes. While direct studies on the named compound are limited in publicly available literature, research on structurally related O-alkylhydroxylamines provides a strong basis for understanding its potential molecular targets and binding mechanisms.

One of the key enzyme classes identified as a target for similar compounds is indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme. nih.gov Spectroscopic analyses of related monoaryl hydroxylamines with the deoxy ferrous form of IDO1 have shown characteristic shifts in the Soret and Q bands, indicating direct coordination of the hydroxylamine (B1172632) moiety to the heme iron. nih.gov This interaction is a crucial aspect of the inhibitory mechanism.

Computational docking studies further illuminate the potential binding modes of these inhibitors within the enzyme's active site. For the parent compound, O-benzylhydroxylamine, two plausible binding orientations were predicted: one in the interior of the active site cavity near residues Phe163 and Ser167, and another at the entrance of the cavity between Phe226 and the heme propionate (B1217596) group. nih.gov This suggests that the benzyl (B1604629) group and its substituents play a significant role in orienting the molecule for optimal interaction with the heme iron.

Another class of enzymes that pyrazole-containing compounds are known to inhibit is meprin α and β , which are metalloproteases. nih.gov For these enzymes, the inhibitory activity often relies on a zinc-chelating group. nih.gov While hydroxamic acids are common in this role, the exploration of other functionalities, including those present in this compound, is an active area of research.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would systematically explore how modifications to its three main components—the pyrazole (B372694) ring, the O-hydroxylamine moiety, and the benzyl linker—influence its biological interactions.

Impact of Pyrazole Ring Substitutions on Biological Interactions

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly modulate biological activity. nih.gov In the context of enzyme inhibition, substitutions on the pyrazole ring can influence binding affinity and selectivity.

For instance, in studies of pyrazole-based inhibitors of meprins, the introduction of different substituents on the pyrazole core led to varied inhibitory activities. The addition of lipophilic moieties like methyl or phenyl groups at the N-position of a 3,5-diphenylpyrazole (B73989) resulted in a decrease in activity against both meprin α and β compared to the unsubstituted analog. nih.gov However, attaching a benzyl group at the same position did not cause a significant reduction in inhibitory potency. nih.gov

Furthermore, research on pyrazole derivatives as antileishmanial agents has shown that substitutions on the pyrazole-associated phenyl ring impact activity. nih.gov The presence and nature of substituents can affect the molecule's electronic properties and lipophilicity, which are crucial for target interaction and membrane penetration. nih.gov For example, smaller substituents like chlorine or no substitution at all on an aromatic ring were found to be favorable for activity against Leishmania species. nih.gov

The table below summarizes the impact of various substitutions on the pyrazole ring based on findings from related compounds.

| Modification | Observed Effect on Biological Activity | Reference |

| N-methylation of 3,5-diphenylpyrazole | 4- to 6-fold decrease in meprin α and β inhibition. | nih.gov |

| N-phenylation of 3,5-diphenylpyrazole | 4- to 6-fold decrease in meprin α and β inhibition. | nih.gov |

| N-benzylation of 3,5-diphenylpyrazole | No significant reduction in meprin inhibitory activity. | nih.gov |

| Substitution on pyrazole-linked phenyl ring | Modulates antileishmanial activity based on substituent's electronic and lipophilic properties. | nih.gov |

The Role of the O-Hydroxylamine Moiety in Molecular Recognition and Functional Modulation

The O-hydroxylamine group is a key functional component of this compound and is predicted to be central to its mechanism of action. In the case of IDO1 inhibition by related compounds, the hydroxylamine nitrogen directly coordinates with the heme iron, acting as a mechanism-based inhibitor. nih.gov This interaction is fundamental to the enzyme's inhibition.

In the context of metalloprotease inhibition, while hydroxamic acids are the more traditional zinc-chelating group, the hydroxylamine moiety can also participate in metal coordination, albeit with potentially different binding affinities and selectivities. nih.gov The ability of this group to interact with metal ions in the active sites of enzymes is a critical determinant of its biological effect.

Influence of the Benzyl Linker on Conformational Flexibility and Target Engagement

The benzyl linker connecting the pyrazole ring and the O-hydroxylamine moiety provides a degree of conformational flexibility to the molecule. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for fitting into the binding pocket of a target protein.

The substitution pattern on the benzyl ring can also significantly influence activity. For O-benzylhydroxylamine derivatives targeting IDO1, halogenation of the aromatic ring was found to improve inhibitory potency. nih.gov This suggests that the electronic properties and steric bulk of substituents on the benzyl linker can fine-tune the binding affinity.

Cellular and Sub-Cellular Mechanism of Action Investigations in Model Systems

To understand the biological effects of a compound beyond isolated protein interactions, it is essential to study its mechanism of action in cellular and sub-cellular systems. For compounds related to this compound, such studies have provided valuable insights.

In cell-free assays, the inhibitory activity of O-benzylhydroxylamine against IDO1 was determined to be in the sub-micromolar range. nih.gov This confirms the potent enzymatic inhibition observed in binding studies.

Studies on pyrazole-based compounds have also explored their effects on cellular signaling pathways. For example, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity and modulate autophagy in cancer cell lines. nih.gov While structurally distinct, these findings highlight the potential for pyrazole-containing molecules to impact fundamental cellular processes.

Rational Design Principles for this compound-Based Chemical Probes and Tools

The development of chemical probes is essential for studying the function of proteins in their native cellular environment. Based on the SAR data for related compounds, several rational design principles can be proposed for creating chemical probes derived from the this compound scaffold.

A key strategy would be to introduce a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the molecule. The position of this tag would need to be carefully chosen to avoid disrupting the key binding interactions. Based on SAR studies of related pyrazole compounds, modifications at positions on the pyrazole or benzyl ring that are not critical for activity could be suitable for linker attachment.

For instance, in the development of a radiofluorinated probe for the M4 muscarinic acetylcholine (B1216132) receptor, a pyrazol-4-yl-pyridine core was utilized, and the radiolabel was incorporated at a position that did not interfere with the allosteric modulation of the receptor. nih.gov This highlights the importance of understanding the SAR to guide the rational design of probes.

The table below outlines potential strategies for designing chemical probes based on the this compound scaffold.

| Design Principle | Rationale | Example Application |

| Introduce a reporter tag at a non-critical position | To enable visualization or pull-down experiments without compromising binding affinity. | Attaching a fluorophore to a less sensitive position on the benzyl ring. |

| Incorporate a photo-reactive group | To allow for covalent cross-linking to the target protein for definitive identification. | Introducing a diazirine or benzophenone (B1666685) moiety. |

| Synthesize a library of analogs with varied linkers | To optimize the distance and flexibility for accessing the target protein in a complex cellular environment. | Varying the length and composition of the linker attaching a biotin tag. |

Emerging Research Directions and Prospective Applications in Academic Fields

Development of Green Chemistry Approaches for its Synthesis

The synthesis of pyrazole (B372694) derivatives, a core component of O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine, is increasingly benefiting from green chemistry principles. These approaches aim to reduce or eliminate the use and generation of hazardous substances. Researchers are exploring one-pot, multi-component reactions to synthesize pyrazole-containing compounds, which are advantageous due to their efficiency and reduced waste. mdpi.comresearchgate.net For instance, the use of recyclable and cost-effective ionic liquids like [Et3NH][HSO4] as catalysts in solvent-free conditions for the synthesis of pyrazole derivatives has been reported. researchgate.net Such methods offer high yields, simple procedures, and easy work-up, aligning with the goals of green chemistry. researchgate.net

Furthermore, the Claisen-Schmidt condensation reaction for creating chalcones, which can be precursors to pyrazoles, has been carried out at room temperature in ethanol, a relatively benign solvent. orientjchem.org These eco-friendly synthetic strategies are crucial for the sustainable production of complex molecules like this compound. researchgate.netorientjchem.org

Integration in Chemical Biology as Affinity Probes or Activity-Based Probes

The field of chemical biology utilizes chemical tools to study and manipulate biological systems. chemscene.com The structural motifs within this compound, namely the pyrazole and hydroxylamine (B1172632) groups, make it a candidate for development into affinity or activity-based probes. Pyrazole derivatives are known to be biologically active, and their structures can be modified to interact with specific biological targets. nih.gov

For example, N-hydroxy-substituted heterocycles have shown bioactivity, and their mechanism can involve chelation with metal ions in the active sites of enzymes. nih.gov The hydroxylamine moiety in this compound could potentially be exploited for similar interactions or for covalent labeling of target proteins, a key feature of activity-based probes. The development of such probes would enable the study of enzyme function and the identification of new drug targets.

Exploration in Supramolecular Chemistry or Advanced Materials Science

In supramolecular chemistry, the focus is on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Pyrazole-based ligands are widely used in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies due to their versatile coordination properties. nih.govresearchgate.net The pyrazole ring in this compound can act as a ligand, coordinating to metal ions to form stable complexes. nih.gov

The resulting metal complexes can exhibit interesting properties and applications in areas such as catalysis, luminescence, and materials science. For example, the self-assembly of pyrazole-type ligands with metal ions like Ni(II) can lead to the formation of discrete coordination complexes with specific geometries and potential antimicrobial activity. mdpi.com The benzyl (B1604629) and hydroxylamine components of the molecule could further influence the packing and intermolecular interactions within the crystal lattice, leading to novel supramolecular architectures. researchgate.net

Potential Role in Catalysis or Organocatalysis

The structure of this compound suggests potential applications in catalysis. The pyrazole moiety can act as a ligand for metal catalysts, influencing their reactivity and selectivity. nih.gov Metal complexes containing pyrazole derivatives have been investigated for their catalytic activity in various organic transformations.

Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, presents another avenue for this compound. The development of bifunctional organocatalysts, which contain both acidic and basic sites, has been a significant area of research. For instance, quinine/squaramide-based catalysts have been used for the asymmetric synthesis of dihydropyrano[2,3-c]pyrazoles. metu.edu.tr The pyrazole and hydroxylamine groups in this compound could potentially be functionalized to create novel organocatalysts for various chemical reactions.

Future Perspectives in Fundamental Organic Chemistry and Heterocyclic Synthesis

The synthesis of this compound and its derivatives provides a platform for exploring fundamental concepts in organic and heterocyclic chemistry. The construction of the pyrazole ring itself is a classic topic in heterocyclic synthesis, with numerous methods available for its formation. orientjchem.orgorgsyn.org

Future research could focus on developing novel and more efficient synthetic routes to this and related compounds. This includes the exploration of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. mdpi.com The study of the reactivity of the pyrazole, benzyl, and hydroxylamine functional groups will continue to contribute to our understanding of organic reaction mechanisms and the development of new synthetic methodologies. The versatility of the pyrazole core also allows for the synthesis of a wide range of derivatives with potentially interesting and useful properties. nih.govwipo.int

Q & A

Q. What are the standard synthetic routes for O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine, and what analytical techniques validate its purity?

The synthesis typically involves:

- Step 1 : Suzuki-Miyaura coupling to introduce the pyrazole moiety onto the benzyl group. Boronate esters (e.g., tetramethyl dioxaborolane derivatives) are key intermediates for regioselective cross-coupling .

- Step 2 : Introduction of the hydroxylamine group via nucleophilic substitution or reductive amination. For example, tert-butyl carbamate intermediates can facilitate hydroxylamine functionalization under acidic conditions .

Validation : - NMR/IR : Confirm substituent positions and functional groups (e.g., hydroxylamine -NH-O- stretch at ~3200–3400 cm⁻¹) .

- X-ray crystallography : Resolve structural ambiguities using SHELX software for refinement .

Q. What are the primary applications of this compound in medicinal chemistry and materials science?

- Medicinal Chemistry : The pyrazole-hydroxylamine scaffold serves as a precursor for bioactive molecules. Derivatives show potential as kinase inhibitors or antimicrobial agents due to hydrogen-bonding interactions with target proteins .

- Materials Science : The conjugated π-system of the benzylpyrazole moiety enables studies in optoelectronic materials. Computational modeling (DFT) predicts electronic properties for material design .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity issues arise during pyrazole substitution due to tautomerism. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -OMe or -COOR) to control substitution patterns .

- Protection/deprotection : Temporarily block reactive sites (e.g., hydroxylamine with Boc groups) to ensure selective coupling .

Case Study : highlights cyclization reactions under POCl₃ to stabilize intermediates and improve regiochemical outcomes.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Methodological solutions:

Q. What computational methods predict the reactivity of the hydroxylamine group in catalytic or binding studies?

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Reaction optimization : Use flow chemistry to control exothermic steps (e.g., hydroxylamine formation under mild pH).

- Byproduct mitigation : Monitor intermediates via LC-MS to detect side reactions early .

Q. How does the electronic nature of substituents on the pyrazole ring influence the compound’s stability?

Q. What mechanistic insights explain the compound’s role in heterocyclic cascade reactions?

The hydroxylamine group acts as a bifunctional nucleophile:

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

- In situ generation : Avoid isolating unstable intermediates (e.g., hydroxylamine derivatives) .

- Catalytic systems : Employ Pd/Cu catalysts for cross-coupling steps to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.